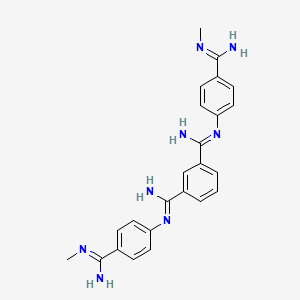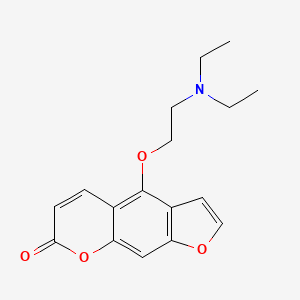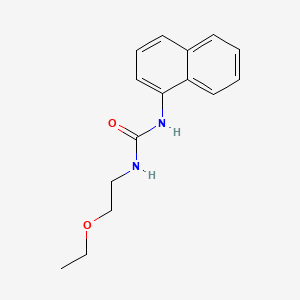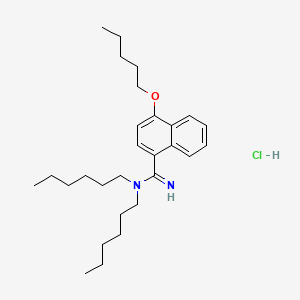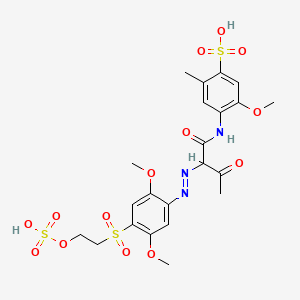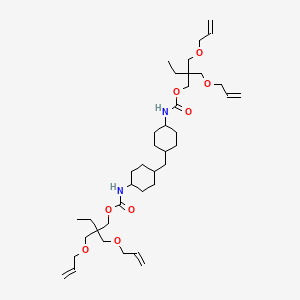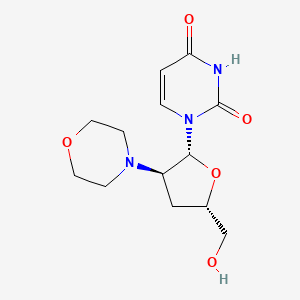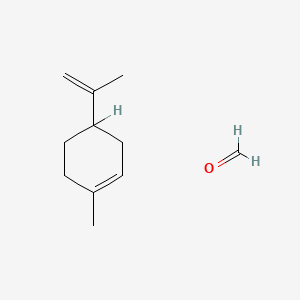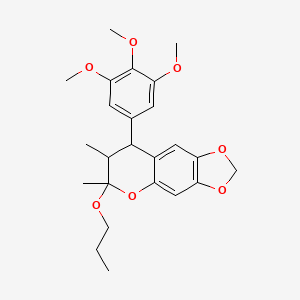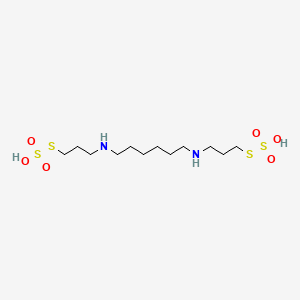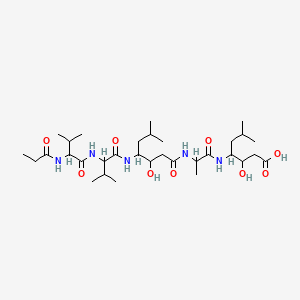
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C13H16O3 It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane typically involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including nucleophiles such as amines and thiols, through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Methoxyphenoxy)methyl)oxirane: Similar in structure but with a methoxy group instead of a methyl group.
Glycidyl ethers: A broad class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and ability to form strong bonds make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
64777-20-4 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-methyl-2-[[2-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-5-3-4-6-12(11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
MRLXKWKTAIIUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)COC2=CC=CC=C2OCC3(CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



